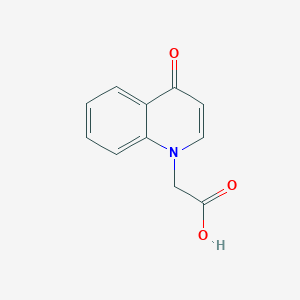

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-oxoquinolin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-10-5-6-12(7-11(14)15)9-4-2-1-3-8(9)10/h1-6H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUSDAZOMBVFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=CN2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628309 | |

| Record name | (4-Oxoquinolin-1(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56600-94-3 | |

| Record name | (4-Oxoquinolin-1(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid: Regiocontrol and Optimization

Executive Summary

The synthesis of 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid (often referred to as 1-carboxymethyl-4-quinolone) represents a fundamental challenge in heterocyclic chemistry: controlling the regioselectivity of ambident nucleophiles. The 4-quinolone core exists in a tautomeric equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) forms. Alkylation can occur at the nitrogen (N-alkylation, desired) or the oxygen (O-alkylation, undesired).

This guide details a robust, self-validating protocol for the N-selective alkylation of 4-quinolone, followed by ester hydrolysis. It prioritizes the N-alkylation pathway using polar aprotic solvation to maximize yield and purity, specifically addressing the separation of the zwitterionic final product.

Retrosynthetic Analysis & Mechanistic Pathway

The most efficient route to the target is the direct alkylation of the commercially available 4-hydroxyquinoline. The critical mechanistic pivot point is the deprotonation of the quinolone, generating a resonance-stabilized anion that can attack the electrophile (ethyl bromoacetate) at either the N1 or O4 position.

Tautomeric Equilibrium and Regioselectivity

-

Thermodynamic Control: The N-alkylated product (4-quinolone) is generally thermodynamically more stable than the O-alkylated (quinoline ether) product due to the preservation of the carbonyl bond, despite the loss of full aromaticity in the pyridine ring.

-

Solvent Influence: Polar aprotic solvents (DMF, DMSO) favor N-alkylation by solvating the cation (e.g., K+), leaving the "hard" oxygen center more exposed but also allowing the "softer" nitrogen to participate via orbital control.

Experimental Protocol

Phase 1: Regioselective N-Alkylation

Objective: Synthesize ethyl 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetate.

Reagents:

-

4-Hydroxyquinoline (1.0 eq)

-

Ethyl bromoacetate (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) - Anhydrous, freshly ground -

DMF (Dimethylformamide) - Anhydrous

Protocol:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar and drying tube (CaCl2), suspend 4-hydroxyquinoline (10 mmol) and anhydrous

(20 mmol) in DMF (20 mL). -

Stirring: Stir the suspension at room temperature for 30 minutes . This allows initial deprotonation and formation of the potassio-salt. Note: Do not heat yet; high temperatures initially can promote O-alkylation.

-

Addition: Add ethyl bromoacetate (12 mmol) dropwise over 10 minutes.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The N-alkylated product is typically more polar than the O-alkylated byproduct.

-

Quench: Pour the reaction mixture into ice-water (100 mL). The product should precipitate.[1][2]

-

Isolation: Filter the solid. Wash with cold water to remove DMF and inorganic salts.

-

Purification (Critical): Recrystallize from Ethanol/Acetone. The N-alkylated product crystallizes readily, while trace O-alkylated impurities often remain in the mother liquor.

Phase 2: Hydrolysis to the Free Acid

Objective: Convert the ethyl ester to the target acetic acid derivative.

Reagents:

-

Intermediate Ester (from Phase 1)

-

Sodium Hydroxide (NaOH) 2M aqueous solution

Protocol:

-

Dissolution: Dissolve the ester (5 mmol) in Ethanol (15 mL).

-

Saponification: Add 2M NaOH (10 mL, 20 mmol).

-

Reflux: Heat to reflux for 1–2 hours. The suspension usually clears as the sodium salt of the acid forms.

-

Workup (Isoelectric Precipitation):

-

Cool the mixture to room temperature.

-

Evaporate the bulk of the ethanol under reduced pressure.

-

Dilute with water (10 mL).

-

Acidification: Dropwise add 1M HCl while stirring until pH reaches ~3–4. The target acid, this compound, will precipitate as a white/off-white solid.

-

-

Final Wash: Filter and wash with cold water and diethyl ether (to remove any unreacted organic impurities). Dry under vacuum at 50°C.

Data Summary & Optimization

Solvation Effects on Regioselectivity

The choice of solvent dictates the N/O ratio. The following table summarizes expected outcomes based on Hard-Soft Acid-Base (HSAB) theory and literature precedents.

| Solvent | Base | Temperature | Major Product | Mechanism Note |

| DMF | 60°C | N-Alkyl (Target) | Polar aprotic promotes soft-soft interaction (N-attack). | |

| Acetone | Reflux | Mixed (N > O) | Lower boiling point may require longer times; easier workup. | |

| Ethanol | NaOEt | Reflux | O-Alkyl | Protic solvents solvate the N-lone pair, favoring O-attack. |

| THF | NaH | 0°C -> RT | N-Alkyl | Tight ion pairing with Na+ can influence selectivity. |

Analytical Validation (Expected Data)

To ensure the product is the N-isomer and not the O-isomer (quinoline-4-yl-oxyacetic acid), verify the following spectral features:

-

IR Spectroscopy: Look for the Quinolone Carbonyl (C=O) stretch.

-

N-Isomer: Strong band at 1620–1640 cm⁻¹ (Amide-like carbonyl).

-

O-Isomer: Absence of amide carbonyl; presence of ether bands.

-

-

1H NMR (DMSO-d6):

-

N-CH2: Singlet around δ 5.1–5.3 ppm . (O-CH2 typically appears slightly downfield).

-

C2-H: The proton at position 2 of the quinolone ring appears as a singlet/doublet around δ 7.8–8.0 ppm .

-

COOH: Broad singlet at δ 12.0–13.0 ppm (exchangable with D2O).

-

Troubleshooting & Critical Control Points

The "O-Alkylation" Impurity

If the O-alkylated byproduct is observed (often indicated by a lower melting point and different Rf on TLC):

-

Purification: The O-alkylated isomer is often more soluble in non-polar solvents (like ether or hexane/ethyl acetate mixtures). Trituration of the crude solid with diethyl ether often extracts the O-isomer, leaving the pure N-isomer (target) as a solid.

-

Reaction Temperature: Do not exceed 80°C during alkylation. Higher temperatures increase the energy available for the "harder" O-alkylation pathway.

Solubility of the Final Acid

The final compound is a carboxylic acid attached to a quinolone. It may exhibit zwitterionic character (protonation of the carbonyl oxygen).

-

Issue: Poor precipitation upon acidification.

-

Solution: Adjust pH exactly to the isoelectric point (usually pH 3-4). If the product is too soluble in water, saturate the aqueous phase with NaCl (salting out) and extract with Ethyl Acetate/THF (1:1).

References

-

Regioselectivity in Quinolone Alkylation: Batalha, P. N., et al. (2019). "Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide." Beilstein Journal of Organic Chemistry, 15, 388–400.[7] Link

-

General Synthesis of 4-Quinolones: Hasan, P., et al. (2017).[8] "Efficient synthesis of novel N-substituted 2-carboxy-4-quinolones via lithium bis(trimethylsilyl)amide (LiHMDS)-induced in situ cyclocondensation reaction." RSC Advances, 7, 11367-11372.[9] Link

-

Synthesis of N-Acetic Acid Derivatives: Kotgire, S. S., et al. (2014). "Microwave assisted synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate." International Journal of Pharmacy and Pharmaceutical Sciences. (Analogous protocol for quinazolinones). Link

-

Structural Characterization: Ukrainets, I. V., et al. (2009). "Ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate." Acta Crystallographica Section E, E65, o968. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. Ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 6. mdpi.com [mdpi.com]

- 7. Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

An In-depth Technical Guide to 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The 4-oxo-1,4-dihydroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous antibacterial agents and compounds with a wide array of other biological activities, including anticancer and anti-inflammatory properties.[1] The strategic placement of substituents on this core structure allows for the fine-tuning of its physicochemical properties and biological targets. This technical guide provides a comprehensive overview of the physical and chemical properties of a specific derivative, 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid, a molecule of significant interest in drug discovery and development. This document will delve into its structural attributes, physicochemical parameters, synthesis, reactivity, and the analytical methodologies required for its characterization.

Structural and Physicochemical Characterization

Nomenclature and Structural Formula

The systematic IUPAC name for the compound is this compound. The quinoline ring system is numbered starting from the nitrogen atom as position 1. The structure consists of a 4-quinolone core with an acetic acid moiety attached to the nitrogen atom at the 1-position.

Molecular Formula: C₁₁H₉NO₃[2]

Molecular Weight: 203.19 g/mol

Chemical Structure:

Caption: 2D structure of this compound.

Physical Properties

A comprehensive understanding of the physical properties of a compound is fundamental for its application in pharmaceutical formulations and biological assays. The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| Melting Point | Data not available in the searched literature. Predicted to be a solid at room temperature. | N/A |

| Solubility | Data not available in the searched literature. Expected to have limited solubility in water and better solubility in polar organic solvents like DMSO and DMF. | N/A |

| pKa | Data not available in the searched literature. The carboxylic acid group is expected to have a pKa in the range of 3-5. | N/A |

| XlogP (Predicted) | 0.0 | [2] |

Insight: The predicted XlogP value of 0.0 suggests that the compound has a balanced hydrophilic and lipophilic character, which can be advantageous for drug-like properties. However, the lack of experimental data for melting point, solubility, and pKa highlights a gap in the current literature for this specific compound.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of N-substituted 4-quinolones can be achieved through various synthetic routes. A common approach involves the reaction of a 4-hydroxyquinoline with a suitable alkylating agent. For the synthesis of this compound, a plausible synthetic route is the N-alkylation of 4-hydroxyquinoline with an haloacetic acid ester followed by hydrolysis.

Caption: Plausible synthetic route for this compound.

Experimental Causality: The choice of a base like potassium carbonate (K₂CO₃) is crucial for deprotonating the hydroxyl group of 4-hydroxyquinoline, making it a more potent nucleophile to attack the electrophilic carbon of ethyl bromoacetate. The subsequent hydrolysis of the ester to the carboxylic acid is typically carried out under basic conditions to avoid potential side reactions on the quinolone ring.

Chemical Reactivity

The reactivity of this compound is governed by the functional groups present: the carboxylic acid and the 4-quinolone core.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction. These reactions are valuable for creating a library of derivatives with potentially improved pharmacological properties.

-

4-Quinolone Core: The quinolone ring is an electron-deficient system, making it susceptible to nucleophilic attack, particularly at the 2-position. The N-1 substituent can influence the reactivity of the ring system. The aromatic part of the quinolone can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled due to the presence of the deactivating carbonyl group.

Spectroscopic and Analytical Characterization

Accurate characterization of the compound is essential for confirming its identity and purity. The following spectroscopic techniques are fundamental for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons (ketone and carboxylic acid), the sp² hybridized carbons of the quinoline ring, and the sp³ hybridized methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).

-

A sharp C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

-

A C=O stretch from the quinolone ketone (around 1620-1650 cm⁻¹).

-

C=C and C=N stretching vibrations from the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 203.05824 Da.[2] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the determination of key physicochemical properties. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Determination of Melting Point

Principle: The melting point is a key indicator of purity. A sharp melting range is characteristic of a pure compound.[3][4]

Apparatus: Capillary melting point apparatus.

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

Caption: Workflow for melting point determination.

Determination of Solubility

Principle: Solubility is determined by observing the amount of solute that dissolves in a given amount of solvent at a specific temperature.[5][6][7]

Procedure:

-

Weigh a precise amount of the compound (e.g., 10 mg) into a vial.

-

Add a known volume of the solvent (e.g., 1 mL of water, ethanol, DMSO) to the vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, the compound is soluble at that concentration. If not, the mixture can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be determined using a suitable analytical method like HPLC-UV.

Determination of pKa by Potentiometric Titration

Principle: The pKa is the pH at which the acid is 50% ionized. It can be determined by titrating a solution of the acid with a strong base and monitoring the pH.[8][9]

Procedure:

-

Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility in pure water is low).

-

Calibrate a pH meter with standard buffer solutions.

-

Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Biological and Pharmaceutical Relevance

The 4-oxo-1,4-dihydroquinoline core is a well-established pharmacophore, particularly in the field of antibacterial agents where it targets bacterial DNA gyrase and topoisomerase IV.[10] While the specific biological activity of this compound is not extensively documented in the public domain, its structural features suggest several potential areas of interest for drug development. The N-1 acetic acid substituent can influence the compound's pharmacokinetic properties and may allow for its use as a linker to conjugate other molecules. Derivatives of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold have shown potent activity as anticancer agents, for instance, by inhibiting Axl kinase.[11] This suggests that this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry, stemming from its privileged 4-quinolone core. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, plausible synthetic routes, and detailed analytical methodologies for its characterization. While there is a notable lack of published experimental data for this specific compound, the information and protocols presented herein provide a solid foundation for researchers and drug development professionals to further investigate its properties and potential applications. Future studies should focus on the experimental determination of its physical properties and the exploration of its biological activity to fully unlock its therapeutic potential.

References

-

Melting point determination. (n.d.). Retrieved February 23, 2026, from [Link]

-

ASTM E1148-02(2008)e1, Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2008,

-

Procedure for Determining Solubility of Organic Compounds. (n.d.). Retrieved February 23, 2026, from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved February 23, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved February 23, 2026, from [Link]

-

Melting Point Determination. (n.d.). Retrieved February 23, 2026, from [Link]

-

ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved February 23, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Zhang, W., et al. (2016). 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors. Journal of Medicinal Chemistry, 59(15), 7393–7405. [Link]

-

ResearchGate. (n.d.). Synthesis of N-substituted-4-quinolone derivatives via cleavage of aromatic C–O bonds. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved February 23, 2026, from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2025, September 30). Investigation of Quinoline-based (4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate derivatives: Synthesis, Anti-cancer activity, Nitric oxide release and Molecular docking studies. Retrieved from [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). Molbank, 2023(3), M1672. [Link]

-

Development of Methods for the Determination of pKa Values. (2014). Journal of Pharmaceutical and Biomedical Analysis, 87, 15-30. [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances, 13(13), 8533-8556. [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023). Analytical Chemistry, 95(43), 15891-15898. [Link]

-

Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. (2015). Analytical Methods, 7(17), 7129-7136. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules, 30(1), 234. [Link]

-

Synthesis of 4-quinolones. (n.d.). Retrieved February 23, 2026, from [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). American Journal of Organic Chemistry, 5(4), 125-135. [Link]

-

Synthesis and Characterization of New Fluoroquinolones Containing an N Substituted Piperazine Moiety. (n.d.). Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved February 23, 2026, from [Link]

- (2,4- Dioxo-1,4 - Dihydro - 2h - Quinazolin - 3 - Yl) - Acetic Acid Hydrazide: Synthesis and Reactions. (2013). Journal of Asian Scientific Research, 3(8), 800-809.

-

1H and 13C-NMR data of compounds 2 – 4. (2021, August). Plant J. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid. Retrieved February 23, 2026, from [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 13(1), 6. [Link]

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1987). Chemical Papers, 41(4), 533-538.

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

-

Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. (2025, August 6). ResearchGate. Retrieved from [Link]

-

NMR DATA.....LEARN FROM COCK. (2015, February 22). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

-

Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. (2025, August 6). ResearchGate. Retrieved from [Link]

-

(2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide: Synthesis and Reactions. (2025, August 8). ResearchGate. Retrieved from [Link]

-

2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid - Chemical Details. (2025, October 15). CompTox Chemicals Dashboard. Retrieved from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). Trade Science Inc. Retrieved from [Link]

-

Acetic Acid FT-IR Spectrum Analysis. (n.d.). Scribd. Retrieved from [Link]

-

Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 843-853. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. store.astm.org [store.astm.org]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"biological activity of 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid"

An In-Depth Technical Guide on the Biological Activity of 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid

Executive Summary

The 4-oxo-1,4-dihydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse biological activities. While extensively studied, particularly in the realm of antibacterial agents, the specific biological profile of derivatives such as this compound remains a subject of targeted investigation. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, postulating the potential biological activities of this compound based on established principles of the quinolone pharmacophore. By synthesizing data from structurally related analogues, this document outlines the mechanistic rationale and provides detailed experimental workflows to explore its predicted antibacterial, anti-inflammatory, and anticancer properties. The guide emphasizes the causality behind experimental design, offering field-proven insights to empower robust scientific inquiry and accelerate the evaluation of this promising chemical entity.

The 4-Quinolone Pharmacophore: A Privileged Scaffold

The quinoline ring system is a heterocyclic scaffold found in various natural products and has been a prolific source for the design of synthetic compounds with significant pharmacological properties.[1] The 4-oxo-1,4-dihydroquinoline core, in particular, is the foundational structure for the widely successful quinolone class of antibiotics. The journey of this pharmacophore began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, which was primarily used for urinary tract infections.[2]

Subsequent decades of research have revealed that the biological activity of the 4-quinolone core can be profoundly modulated by substitutions at several key positions:

-

N-1 Position: The substituent at the nitrogen atom influences pharmacokinetic properties and potency. The introduction of cyclopropyl and ethyl groups has been shown to yield potent antibacterial agents.[1] The subject of this guide, this compound, features an acetic acid moiety at this critical position, suggesting a unique profile that warrants investigation.

-

C-3 Position: The presence of a carboxylic acid group at this position is a hallmark of most quinolone antibiotics and is considered crucial for binding to the bacterial gyrase complex, which is essential for their antimicrobial activity.[3]

-

C-6 Position: The introduction of a fluorine atom at C-6 led to the development of the highly successful fluoroquinolones, which exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][4]

-

C-7 Position: Modifications at this position, often involving the addition of piperazine or pyrrolidinyl rings, are known to significantly alter the potency, spectrum of activity, and pharmacokinetic properties of the compounds.[1][4]

Given this established structure-activity relationship (SAR), this compound presents an intriguing profile. Its N-1 acetic acid side chain offers a potential point of interaction with biological targets, distinguishing it from classic quinolones and suggesting a potentially novel spectrum of activities beyond antibacterial effects.

Predicted Antibacterial Activity: Targeting Bacterial Topoisomerases

The most well-documented activity of the 4-quinolone scaffold is its potent antibacterial effect. This activity is rooted in a highly specific mechanism of action that disrupts bacterial DNA replication.

Mechanism of Action

Quinolones function by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][5] These enzymes are essential for managing DNA topology during replication, transcription, and repair.

-

In Gram-negative bacteria, the primary target is DNA gyrase (a Topoisomerase II) .

-

In Gram-positive bacteria, the primary target is Topoisomerase IV .[1][2]

The mechanism involves the formation of a stable ternary complex between the quinolone molecule, the topoisomerase enzyme, and the bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to an accumulation of double-strand breaks. These breaks trigger a cascade of cellular responses that ultimately result in bacterial cell death, conferring a bactericidal effect.[2] The carboxylic acid group, typically at the C-3 position, is vital for this interaction.[3] The N-1 acetic acid of the title compound may play a similar role in coordinating with the enzyme-DNA complex.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a gold-standard, self-validating system for assessing antibacterial potency.

Causality: The broth microdilution method is chosen for its high-throughput capability, conservation of test compound, and provision of quantitative, reproducible results (the MIC value), which is essential for comparing the potency of new chemical entities against standard antibiotics.

Methodology:

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922). b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Plate: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB. Typical concentration ranges might be from 128 µg/mL down to 0.25 µg/mL. c. Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.

-

Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL. b. Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

-

Reading the Results: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Data Presentation: MIC Values

Quantitative results from the MIC assay should be summarized in a clear, tabular format.

| Compound | MIC (µg/mL) | | :--- | :---: | :---: | :---: | | | S. aureus | E. coli | P. aeruginosa | | this compound | Result | Result | Result | | Ciprofloxacin (Reference) | 0.5 | 0.015 | 0.25 |

Potential Anti-inflammatory and Analgesic Activity

Beyond their antibacterial effects, quinoline derivatives have demonstrated significant anti-inflammatory and analgesic properties.[1][6] This suggests that this compound could modulate inflammatory pathways.

Mechanistic Insights

The anti-inflammatory mechanisms of quinolones are not as singularly defined as their antibacterial action. However, research on related compounds points to several possibilities:

-

Inhibition of Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins.

-

Modulation of Cytokine Production: Reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.

-

Antioxidant Effects: Some quinolone-antioxidant hybrid compounds have been synthesized, indicating that the core scaffold can be a carrier for moieties that reduce oxidative stress, a key component of inflammation.[7][8]

The acetic acid side chain of the title compound is structurally reminiscent of the functional group in some non-steroidal anti-inflammatory drugs (NSAIDs), further supporting the rationale for investigating this activity.[6]

Experimental Workflow: In Vivo Anti-inflammatory and Analgesic Assessment

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a universally accepted model for evaluating acute anti-inflammatory activity.[6]

Causality: Carrageenan injection induces a biphasic inflammatory response that is well-characterized. The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins, making it an excellent model to test agents that may inhibit prostaglandin synthesis, similar to NSAIDs.

Methodology:

-

Animal Handling: Use healthy Wistar rats (150-200g). Acclimatize them for one week before the experiment. Fast the animals overnight before the study with free access to water.

-

Grouping and Dosing: a. Divide animals into groups (n=6): Control (vehicle, e.g., 0.5% CMC), Standard (e.g., Diclofenac sodium, 10 mg/kg), and Test groups (receiving different doses of the test compound). b. Administer the respective treatments orally (p.o.).

-

Induction of Edema: a. One hour after dosing, inject 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement: a. Measure the paw volume immediately before carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

Data Analysis: a. Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the mean increase in paw volume in the test group, and Vc is the mean increase in paw volume in the control group.

Data Presentation: Anti-inflammatory Activity

| Treatment Group (Dose) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition |

| at 3 hours | at 3 hours | |

| Control (Vehicle) | Result | - |

| Standard (Diclofenac) | Result | Result |

| Test Compound (Dose 1) | Result | Result |

| Test Compound (Dose 2) | Result | Result |

Potential Anticancer Activity

The quinolone scaffold is present in numerous compounds that exhibit significant anticancer activity through diverse mechanisms.[9][10] This makes the investigation of this compound as a potential antiproliferative agent a logical and compelling line of inquiry.

Mechanistic Insights

Quinolone derivatives have been shown to combat cancer through several key pathways:

-

Inhibition of Tyrosine Kinases: Certain quinolin-2(1H)-one derivatives are effective inhibitors of key receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for tumor angiogenesis.[11] Other related quinazolinone derivatives have been designed as EGFR kinase inhibitors.[12]

-

Induction of Apoptosis: Many active compounds trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic (e.g., BAX, Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.[10]

-

Cell Cycle Arrest: The compounds can halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing.[10]

-

Topoisomerase Inhibition: Similar to their antibacterial mechanism, some quinolones can also inhibit human topoisomerases, which are vital for cancer cell proliferation.

Experimental Protocol: MTT Cell Viability Assay

This is a colorimetric assay for assessing cell metabolic activity, serving as a primary screen for the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Causality: This assay is chosen as a first-line screening tool because it is rapid, sensitive, and reliable for determining the concentration-dependent effect of a compound on cell viability. It measures the activity of mitochondrial reductase enzymes, which is proportional to the number of living cells, providing a quantitative IC₅₀ value.

Methodology:

-

Cell Culture: a. Culture human cancer cell lines (e.g., MCF-7 breast cancer, Panc-1 pancreatic cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: a. Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. b. Allow cells to adhere by incubating for 24 hours.

-

Compound Treatment: a. Prepare serial dilutions of the test compound in culture media. b. Replace the old media in the wells with the media containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Include vehicle control wells (media with DMSO) and blank wells (media only). d. Incubate the plate for 48-72 hours.

-

MTT Addition and Incubation: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: a. Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. b. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: In Vitro Cytotoxicity

| Compound | IC₅₀ (µM) ± SD | | :--- | :---: | :---: | | | MCF-7 | Panc-1 | | this compound | Result | Result | | Doxorubicin (Reference) | 1.21 | Result |

Conclusion and Future Directions

This compound is a compound of significant interest due to its foundation on the versatile 4-quinolone scaffold. Based on extensive literature on related analogues, it is reasonable to predict that this molecule may possess a spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. The N-1 acetic acid substituent provides a unique structural feature that may confer novel selectivity and potency.

The experimental protocols detailed in this guide provide a robust framework for systematically evaluating these predicted activities. Future research should focus on:

-

Lead Optimization: If promising activity is identified, the acetic acid moiety can be further derivatized (e.g., esterification, amidation) to improve potency and pharmacokinetic properties.[13][14]

-

In-depth Mechanistic Studies: For any confirmed activity, further assays are required to pinpoint the precise molecular targets and pathways involved.

-

In Vivo Efficacy: Promising in vitro results must be validated in relevant animal models of infection, inflammation, or cancer.

-

Pharmacokinetic and Toxicity Profiling: A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment is crucial for any compound intended for further development.[8]

This guide serves as a foundational blueprint for unlocking the therapeutic potential of this compound, paving the way for data-driven drug discovery and development.

References

-

Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities - Brieflands. (2017, April 29). Available from: [Link]

-

Controlling Antimicrobial Activity of Quinolones Using Visible/NIR Light-Activated BODIPY Photocages - PMC. (2022, May 17). Available from: [Link]

-

The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - MDPI. (2016, March 28). Available from: [Link]

-

Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available from: [Link]

-

Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics - Auctores | Journals. (2024, September 30). Available from: [Link]

-

Anti-inflammatory activity of control, standard and quinolone... - ResearchGate. Available from: [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available from: [Link]

-

Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - ResearchGate. Available from: [Link]

-

Molecular Docking study, Synthesis and Preliminary Anti-inflammatory and Antimicrobial of New Conjugate of Quinolone-Phenolic Compounds | Iraqi Journal of Pharmaceutical Sciences. (2025, February 15). Available from: [Link]

-

Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed. (2016). Available from: [Link]

-

(2,4- Dioxo-1,4 - Dihydro - 2h - Quinazolin - 3 - Yl) - Acetic Acid Hydrazide: Synthesis and Reactions | Journal of Asian Scientific Research. Available from: [Link]

-

(PDF) Novel acetic acid derivatives containing quinazolin‐4(3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors - ResearchGate. (2022, December 1). Available from: [Link]

-

Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC. Available from: [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI. (2023, June 19). Available from: [Link]

-

Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives | ACS Omega - ACS Publications. (2024, July 16). Available from: [Link]

-

Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors - Advanced Journal of Chemistry, Section A. (2025, August 15). Available from: [Link]

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. (2025, January 26). Available from: [Link]

Sources

- 1. brieflands.com [brieflands.com]

- 2. mdpi.com [mdpi.com]

- 3. Controlling Antimicrobial Activity of Quinolones Using Visible/NIR Light-Activated BODIPY Photocages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 5. Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics | Auctores [auctoresonline.com]

- 6. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ajchem-a.com [ajchem-a.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. preprints.org [preprints.org]

Methodological & Application

Application Note: Derivatization of 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic Acid for Enhanced Biological Activity

Abstract

The 4-quinolone scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with a broad spectrum of activities, including antibacterial, anticancer, and antiviral properties.[1][2] The compound 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid represents a key platform for chemical modification, offering multiple avenues for derivatization to enhance potency, modulate pharmacokinetic properties, and overcome resistance mechanisms. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this core molecule. We will explore the causality behind experimental choices, provide detailed, field-proven protocols for key transformations, and discuss methods for evaluating the resulting compounds.

Introduction: The Rationale for Derivatization

The biological activity of quinolone-based compounds is intrinsically linked to their chemical structure. The principle of Structure-Activity Relationship (SAR) dictates that even minor modifications to the molecular scaffold can lead to profound changes in biological function.[3][4] For the 4-quinolone core, key positions for modification include N-1, C-3, C-6, C-7, and C-8.[1][5] Historically, the introduction of a fluorine atom at the C-6 position and a piperazine ring at C-7 led to the development of the highly successful fluoroquinolone class of antibiotics, dramatically broadening their spectrum and potency.[6][7][8]

The parent molecule, this compound, possesses a carboxylic acid moiety that is an ideal handle for derivatization. This functional group is crucial for the compound's interaction with biological targets, such as the bacterial enzymes DNA gyrase and topoisomerase IV.[6][9][10] By converting this acid into esters, amides, or other functional groups, we can systematically alter key physicochemical properties:

-

Lipophilicity & Permeability: Esterification can increase a compound's lipid solubility, potentially enhancing its ability to cross bacterial cell membranes or the blood-brain barrier.

-

Target Engagement: Amide derivatives can introduce new hydrogen bond donors and acceptors, enabling novel or stronger interactions with the target protein's active site.[11]

-

Prodrug Strategy: Esters can be designed as prodrugs that are inactive until hydrolyzed by cellular esterases, releasing the active carboxylic acid at the site of action.[12]

-

Metabolic Stability: Modifying the carboxylic acid can block sites of metabolic degradation, increasing the compound's half-life in vivo.

This guide focuses primarily on the versatile modification of the N-1 acetic acid side chain, providing a robust starting point for generating compound libraries with diverse properties.

Sources

- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]

- 6. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. farm.ucl.ac.be [farm.ucl.ac.be]

- 12. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]

"assay development for 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid activity"

Application Note: High-Throughput Assay Development for 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic Acid Derivatives

Executive Summary

This guide details the assay development strategy for This compound , a privileged scaffold in medicinal chemistry. While quinolones are traditionally associated with DNA gyrase inhibition (antimicrobial), the N-acetic acid substitution at position 1 specifically directs activity toward Aldose Reductase (ALR2) inhibition. This structural motif mimics the carboxylate headgroup of established ARIs (e.g., Ponalrestat, Epalrestat), allowing it to anchor into the anion-binding pocket of ALR2.

This protocol focuses on quantifying ALR2 inhibition to treat diabetic complications (neuropathy, retinopathy) caused by sorbitol accumulation.[1][2] It addresses specific challenges inherent to quinolone scaffolds, including fluorescence interference and solubility limits , providing a robust, self-validating screening workflow.

Target Biology: The Polyol Pathway

Under hyperglycemic conditions, hexokinase becomes saturated, shunting excess glucose into the Polyol Pathway. ALR2 reduces glucose to sorbitol, consuming NADPH.[1][2][3] Sorbitol does not diffuse easily across cell membranes, leading to osmotic stress.[4]

Mechanism of Action: this compound derivatives act as non-competitive or mixed-type inhibitors , binding to the enzyme-cofactor complex to prevent substrate turnover.

Figure 1: The Polyol Pathway.[2] The inhibitor targets ALR2, preventing the accumulation of Sorbitol.[2]

Primary Assay Protocol: Kinetic Spectrophotometry

The "Gold Standard" assay monitors the oxidation of NADPH to NADP+, resulting in a decrease in absorbance at 340 nm .

Reagent Preparation

| Component | Concentration (Final) | Role | Preparation Notes |

| Buffer | 100 mM Potassium Phosphate (pH 6.2) | Reaction Matrix | Adjust pH precisely; ALR2 activity is pH-sensitive. |

| Substrate | 10 mM DL-Glyceraldehyde | Substrate | Use DL-Glyceraldehyde over Glucose for higher Vmax (faster throughput). |

| Cofactor | 0.15 mM NADPH | Electron Donor | Critical: Prepare fresh daily. Keep on ice/dark. |

| Enzyme | 50 mU/mL Human Recombinant ALR2 | Target | Aliquot and store at -80°C. Avoid freeze-thaw cycles. |

| Inhibitor | Variable (0.1 nM - 10 µM) | Test Compound | Dissolve in DMSO. Final DMSO < 1% (v/v). |

Experimental Workflow (96-well Format)

-

Blanking: Add 100 µL Buffer to "Blank" wells.

-

Compound Addition: Add 2 µL of Test Compound (in DMSO) to "Test" wells. Add 2 µL pure DMSO to "Control" (Max Activity) wells.

-

Master Mix: Prepare a mix of Buffer, NADPH, and ALR2 Enzyme. Add 178 µL of Master Mix to all wells (except Blank).

-

Pre-Incubation: Incubate at 30°C for 10 minutes . This allows the inhibitor to bind the Enzyme-Cofactor complex.

-

Initiation: Add 20 µL of DL-Glyceraldehyde (Start Reagent) to all wells.

-

Measurement: Immediately monitor Absorbance (340 nm) in kinetic mode for 5 minutes (read every 30s).

Data Calculation

Calculate the slope (

Critical Technical Insight: Handling Quinolone Interference

The Problem: Quinolone derivatives often exhibit intrinsic fluorescence or strong UV absorbance near 340 nm. The Artifact: A compound absorbing at 340 nm will artificially inflate the baseline absorbance. If the compound fluoresces (excitation ~340nm), it may saturate the detector or skew results depending on the plate reader's optics.

Validation Step (The "Inner Filter" Check): Before running the full screen, perform a Spectral Scan (300–450 nm) of the this compound scaffold at 10 µM in assay buffer (no enzyme).

-

If

: You must subtract the compound blank from the kinetic data. -

If Fluorescence is High: Switch to a fluorometric readout using a secondary coupled assay (e.g., Resorufin generation), though this is rarely needed for this specific scaffold if proper blanks are used.

Secondary Assay: Selectivity Profiling (ALR1 vs. ALR2)

To prevent side effects (e.g., interfering with detoxification of reactive aldehydes), the inhibitor must be selective for ALR2 over Aldehyde Reductase (ALR1) .

-

Enzyme: Recombinant Human ALR1.

-

Substrate: 10 mM D-Glucuronate (ALR1 prefers this over Glyceraldehyde).

-

Protocol: Identical to Section 3.2, but substitute Enzyme and Substrate.

-

Success Metric: A Selectivity Index (

) > 50 is desired.

Screening Workflow Diagram

This logic gate ensures only valid, selective hits are progressed.

Figure 2: Screening Cascade. Ensures hits are active, non-interfering, and selective.

References

-

Guzman, A., et al. (1984). "Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives." Journal of Medicinal Chemistry.

-

Miyamoto, S. (2002). "Structural Requirements of Flavonoids and Related Compounds for Aldose Reductase Inhibitory Activity." Chemical and Pharmaceutical Bulletin.

-

Schemmel, K., et al. (2010). "Aldose Reductase Inhibitors in the Treatment of Diabetic Complications." Endocrine, Metabolic & Immune Disorders - Drug Targets.

-

BenchChem Protocols. (2025). "In Vitro Aldose Reductase Inhibition Assay Protocol."

Sources

Application Notes and Protocols for 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid

Introduction

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid is a member of the quinolone class of compounds, a scaffold of significant interest in medicinal chemistry and drug development. The handling and storage of this and related compounds are of paramount importance to ensure the integrity of research results and the safety of laboratory personnel. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and use of this compound, drawing on data from closely related analogs and established best practices for this chemical class.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| Appearance | Likely a solid | Inferred from related compounds |

| Melting Point | Expected to be >250 °C | Based on analogs like 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (259-260 °C)[2] |

| Solubility | Limited aqueous solubility. Soluble in organic solvents like DMSO and ethanol, potentially with the aid of a base. | Inferred from synthetic procedures for related compounds[3] |

| pKa | Not definitively reported. The presence of a carboxylic acid and a quinolone nitrogen suggests amphoteric properties. The pH of solutions will significantly impact its charge state and solubility. | [4] |

Health and Safety Hazards

GHS Hazard Classifications (inferred from 4-quinolone-3-carboxylic acid):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Potential Health Effects:

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: Harmful if swallowed.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is recommended as a minimum:

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses with side shields or goggles.

-

Skin and Body Protection: A lab coat should be worn.

-

Respiratory Protection: If handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

Handling Procedures

Adherence to proper handling procedures is critical to minimize exposure and maintain the integrity of the compound.

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form or preparing stock solutions.

-

Avoid the formation of dust and aerosols.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

As quinolones can be light-sensitive, protect the compound from direct light. [5]

Storage Conditions

Proper storage is crucial for maintaining the stability and shelf-life of this compound.

-

Short-term Storage (days to weeks): Store at 2-8°C in a tightly sealed container, protected from light.

-

Long-term Storage (months to years): For optimal stability, store at -20°C or -80°C in a tightly sealed container, protected from light.

-

Hygroscopicity: Some quinolone derivatives are known to be hygroscopic.[5] Therefore, it is recommended to store the compound in a desiccator, especially after opening the container for the first time.

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of quinolone compounds.[1] It is advisable to aliquot stock solutions before freezing.

Stability and Degradation

Several factors can influence the stability of this compound.

-

Light Sensitivity: As a member of the quinolone family, this compound is likely susceptible to photodegradation.[5] All work with the compound and its solutions should be carried out with protection from light. Use amber vials or wrap containers in aluminum foil.

-

pH: The stability of the compound in solution may be pH-dependent. It is advisable to use buffered solutions for experiments and to assess the stability in the specific buffer system being used.

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids.

Spill and Waste Disposal Procedures

In the event of a spill, follow these procedures:

-

Evacuate the area.

-

Wear appropriate PPE.

-

For a solid spill: Gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

-

For a solution spill: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

All waste materials should be disposed of in accordance with local, state, and federal regulations.

Experimental Protocols

Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (MW: 203.19 g/mol )

-

Anhydrous DMSO

-

Vortex mixer

-

Calibrated balance

-

Amber microcentrifuge tubes or vials

Procedure:

-

Weigh out 2.03 mg of this compound and place it in an amber vial.

-

Add 1.0 mL of anhydrous DMSO to the vial.

-

Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Caption: Workflow for preparing a 10 mM stock solution in DMSO.

Preparation of an Aqueous Solution

Due to the limited aqueous solubility of many quinolone carboxylic acids, the use of a base is often required to prepare aqueous solutions. This protocol provides a general guideline.

Materials:

-

This compound

-

1 M Sodium Hydroxide (NaOH)

-

Deionized water

-

pH meter

Procedure:

-

Weigh the desired amount of the compound into a suitable container.

-

Add a small amount of deionized water to create a slurry.

-

Slowly add 1 M NaOH dropwise while stirring until the solid dissolves.

-

Adjust the pH to the desired level using 1 M HCl or 1 M NaOH.

-

Bring the solution to the final desired volume with deionized water.

-

Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particulates.

Caption: Protocol for aqueous solution preparation.

References

-

EXTOXNET PIP - 2,4-DB. (1996). Extension Toxicology Network. [Link]

-

PubChem. (2026). This compound. National Center for Biotechnology Information. [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

ChemRxiv. (2024). pKa predictions for arsonic acid derivatives. [Link]

-

PubChem. (2021). 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid. National Center for Biotechnology Information. [Link]

-

MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

-

Gorzinski, S. J., et al. (1987). Acute, pharmacokinetic, and subchronic toxicological studies of 2,4-dichlorophenoxyacetic acid. Fundamental and Applied Toxicology, 9(3), 423-435. [Link]

-

Ukrainets, I. V., et al. (2009). Ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o968. [Link]

-

ResearchGate. (2018). Classification of LD 50 based on dose range. [Link]

-

American Elements. (n.d.). 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid. [Link]

-

MDPI. (2022). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. [Link]

-

ResearchGate. (2021). Solubility of drugs in ethanol and dmso. [Link]

-

CompTox Chemicals Dashboard. (2025). 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid. U.S. Environmental Protection Agency. [Link]

-

USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. [Link]

-

Gaylord Chemical. (n.d.). Solvent Miscibility Table. [Link]

-

Wang, Y., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLoS One, 13(1), e0191112. [Link]

-

Dogan, O., et al. (2012). Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands. Journal of Medicinal Chemistry, 55(24), 10977-10989. [Link]

-

Protocols.io. (2025). Phytochemical Screening. [Link]

-

Scribd. (n.d.). Solubility Data of DMSO. [Link]

-

EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. [Link]

Sources

- 1. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | MDPI [mdpi.com]

- 3. farm.ucl.ac.be [farm.ucl.ac.be]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic Acid

Welcome to the technical support guide for the synthesis of 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid. This document is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and provide practical, field-tested solutions to streamline your synthetic workflow. The 4-quinolone scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for advancing research in this area.[1][2]

This guide is structured around the two most logical and commonly employed synthetic strategies for accessing N-substituted 4-quinolones. We will explore the intricacies of each approach, from initial reaction setup to final product purification, in a direct question-and-answer format.

Strategic Overview: Two Paths to the Target Molecule

The synthesis of this compound can be approached from two distinct strategic directions. The optimal choice depends on the availability of starting materials, downstream derivatization plans, and specific experimental challenges encountered.

Caption: Overview of the two primary synthetic routes.

Route A: The Gould-Jacobs Approach (Cyclization First)

This strategy involves constructing the quinolone ring system using an aniline that already bears the acetic acid moiety (typically as an ester). The classical Gould-Jacobs reaction, which condenses an aniline with an alkoxymethylenemalonate ester followed by thermal cyclization, is the foundational method here.[1][3]

Troubleshooting & FAQs for Route A

Question 1: My initial condensation of ethyl N-phenylglycinate with diethyl ethoxymethylenemalonate (DEEM) is sluggish or gives a low yield. What's going wrong?

Answer: This condensation step is critical for forming the anilidomethylenemalonate intermediate.[4] Several factors can impede its efficiency:

-

Insufficient Temperature: While less demanding than the subsequent cyclization, this step requires adequate heat. A reaction temperature of 100-130 °C for 1-2 hours is typical.[4] If the reaction is slow, a modest increase in temperature may be beneficial.

-

Reagent Stoichiometry: An excess of DEEM (up to 6 equivalents when used as both reagent and solvent) can drive the reaction to completion, especially in microwave-assisted protocols.[4] For conventional heating, a smaller excess (1.0-1.2 equivalents) is common.[4]

-

Purity of Reagents: Ensure your aniline precursor is pure and free of significant water or other nucleophilic impurities. DEEM can degrade over time; using freshly distilled or high-purity reagent is recommended.

Question 2: The thermal cyclization step is failing, or I'm getting a very low yield of the desired 4-quinolone. How can I improve this?

Answer: This is the most common failure point in the Gould-Jacobs synthesis. The intramolecular electrocyclization has a high activation energy barrier.[4]

-

Critical Temperature: The reaction requires a very high temperature, typically around 250 °C.[1] This is often achieved by using a high-boiling inert solvent like diphenyl ether or mineral oil.[4] Ensure your heating apparatus can reliably reach and maintain this temperature.

-

Solvent Choice: The solvent must be inert and have a sufficiently high boiling point. Diphenyl ether is a classic choice. In recent years, more user-friendly and less expensive alternatives have been explored.[5]

-

Modern Catalysis & Conditions:

-

Eaton's Reagent (P₂O₅ in MeSO₃H): This reagent can promote cyclization under significantly milder conditions (e.g., 80-100 °C), avoiding the need for high-boiling solvents and reducing the risk of thermal decomposition.[6]

-

Microwave Irradiation: Microwave synthesis is highly effective for this step. It allows for rapid heating to high temperatures (250-300 °C) with precise control, dramatically reducing reaction times and often improving yields.[4][6]

-

Question 3: I'm observing significant charring and tar formation during the high-temperature cyclization. How can I prevent this?

Answer: Tar formation is a classic problem in high-temperature quinoline syntheses, often resulting from product or intermediate decomposition.[1]

-

Reduce Reaction Time: Minimize the time the reaction mixture spends at the maximum temperature. Once TLC or LC-MS indicates the consumption of the intermediate, begin the cooling process immediately.

-

Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to decomposition.

-

Alternative Methods: As mentioned above, switching to milder conditions using Eaton's reagent or the controlled heating of a microwave reactor are the most effective ways to mitigate thermal decomposition.[6]

Route B: The N-Alkylation Approach

Troubleshooting & FAQs for Route B

Question 1: My N-alkylation of 4-hydroxyquinoline with ethyl bromoacetate is giving no product or a very low yield. What should I check?

Answer: Successful N-alkylation depends on the proper combination of base, solvent, and temperature.

-

Choice of Base: A moderately strong, non-nucleophilic base is required to deprotonate the quinolone. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[7] Stronger bases like sodium hydride (NaH) can also be used but may lead to more side reactions if not handled carefully.

-

Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the base and do not interfere with the Sₙ2 reaction.[8]

-

Temperature: The reaction may require heating. Start at room temperature and gradually increase to 50-80 °C if the reaction is slow. Monitor by TLC to avoid decomposition at higher temperatures.

-

Leaving Group: Bromides are standard alkylating agents. If the reaction is still sluggish, consider switching to ethyl iodoacetate, which has a better leaving group. Alternatively, you can add a catalytic amount of potassium iodide (KI) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).[8]

Question 2: My main product is the O-alkylated isomer, not the desired N-alkylated product. How can I favor N-alkylation?

Answer: This is a classic regioselectivity problem involving an ambident nucleophile. The 4-quinolone anion has nucleophilic character on both the nitrogen and the oxygen.

-

HSAB Theory: According to Hard and Soft Acid-Base (HSAB) theory, the nitrogen atom is a "softer" nucleophile than the oxygen atom. Alkyl halides are relatively "soft" electrophiles. "Soft-soft" interactions are generally favored.[9]

-

Practical Solutions:

-

Solvent: Polar aprotic solvents (DMF, DMSO) favor N-alkylation. In contrast, polar protic solvents (like ethanol) can solvate the oxygen anion more effectively through hydrogen bonding, potentially increasing the rate of O-alkylation. Sticking to solvents like DMF is crucial.

-

Counter-ion: The nature of the cation from the base can influence the reaction site. Potassium (from K₂CO₃) is often a good choice.

-

Leaving Group: "Softer" leaving groups on the electrophile favor attack by the "softer" nucleophile (nitrogen). Using an alkyl iodide (a soft leaving group) instead of a bromide or chloride will increase the proportion of the N-alkylated product.[9]

-

Caption: Logic diagram for troubleshooting regioselectivity.

Question 3: The final hydrolysis of the ethyl ester to the carboxylic acid is not working. What are the best conditions?

Answer: Saponification is generally straightforward but can sometimes be problematic if the starting material is sterically hindered or has poor solubility.

-

Standard Conditions: Refluxing the ester with an aqueous solution of a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a co-solvent like methanol or ethanol is the standard procedure.[3]

-

Monitoring: The reaction should be monitored by TLC or LC-MS until all the starting ester is consumed.

-

Work-up: After the reaction is complete, cool the mixture and carefully acidify with an acid like HCl to precipitate the carboxylic acid product. Ensure the pH is sufficiently low (pH ~2-3) to fully protonate the carboxylate.

-

Solubility Issues: If the product is poorly soluble, it may crash out of solution upon acidification. Be prepared to collect it by filtration and wash thoroughly with cold water to remove inorganic salts.

General Troubleshooting

Question: My final product, this compound, is very difficult to purify. It seems insoluble in everything. What can I do?

Answer: Poor solubility is a known characteristic of many quinolone derivatives, often due to strong intermolecular hydrogen bonding and π-stacking.

-

Recrystallization: This can be challenging. Try polar, high-boiling solvents like DMF, DMSO, or acetic acid, followed by the addition of an anti-solvent (like water or ether) upon cooling.

-

Acid/Base Wash: If the crude product is an ester, it can be purified by dissolving it in an organic solvent and washing with dilute acid and base to remove basic and acidic impurities, respectively. The final acid product can be purified by dissolving it in a dilute aqueous base (like NaHCO₃), washing the aqueous layer with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-precipitating the pure acid by adding aqueous acid.

-

Chromatography: Column chromatography can be difficult due to the compound's polarity and low solubility. If necessary, use highly polar solvent systems (e.g., dichloromethane/methanol with a small amount of acetic or formic acid) and consider using a modified silica gel.

Experimental Protocols & Data

Protocol: N-Alkylation of 4-Hydroxyquinoline (Route B)